(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol
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Overview
Description
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol is a chiral compound featuring a benzothiazole ring attached to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol typically involves the reaction of a benzothiazole derivative with a suitable chiral alcohol. One common method is the nucleophilic addition of a benzothiazole derivative to an epoxide, followed by reduction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and the reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and advanced purification techniques such as chromatography and crystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: The major products include benzothiazole ketones or aldehydes.
Reduction: The major products include reduced benzothiazole derivatives.
Substitution: The major products include substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological molecules, potentially leading to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(1,3-benzothiazol-2-yl)ethanol
- (2S)-1-(1,3-benzothiazol-2-yl)butan-2-ol
- (2S)-1-(1,3-benzothiazol-2-yl)pentan-2-ol
Uniqueness
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol is unique due to its specific chiral center and the presence of the benzothiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its uniqueness lies in its ability to serve as a versatile building block for the synthesis of more complex molecules and its potential biological activities.
Properties
Molecular Formula |
C10H11NOS |
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Molecular Weight |
193.27 g/mol |
IUPAC Name |
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C10H11NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-5,7,12H,6H2,1H3/t7-/m0/s1 |
InChI Key |
KYXMLFYNJMFUPZ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=NC2=CC=CC=C2S1)O |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2S1)O |
Origin of Product |
United States |
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